molecular formula C19H20ClN3O3 B2857742 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)urea CAS No. 898449-53-1

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2857742
CAS No.: 898449-53-1
M. Wt: 373.84
InChI Key: OBTZTOAKPHGDQJ-UHFFFAOYSA-N
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Description

This urea derivative is characterized by a central urea scaffold substituted with three distinct groups:

  • 3,4-Dihydro-2H-pyrrol-5-yl group: A partially saturated pyrrolidine ring, which may enhance conformational flexibility compared to fully aromatic systems.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-25-15-8-5-13(6-9-15)22-19(24)23(18-4-3-11-21-18)14-7-10-17(26-2)16(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTZTOAKPHGDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous urea derivatives:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Structural Features Potential Implications Reference
1-(3-Chloro-4-Methoxyphenyl)-1-(3,4-Dihydro-2H-Pyrrol-5-yl)-3-(4-Methoxyphenyl)urea (Target) R1: 3-Cl-4-OMePh; R2: 3,4-Dihydro-2H-pyrrol-5-yl; R3: 4-OMePh 422.86 g/mol Partially saturated pyrrolidine, dual methoxy groups, chloro substitution Balanced lipophilicity and electronic diversity; potential for dual-target engagement
BE45681 (3-(3-Chloro-4-Methoxyphenyl)-1-(4-Chlorophenyl)-3-(3,4-Dihydro-2H-Pyrrol-5-yl)urea) R1: 3-Cl-4-OMePh; R2: 4-ClPh; R3: 3,4-Dihydro-2H-pyrrol-5-yl 378.25 g/mol Additional chloro substituent on phenyl ring Increased electron-withdrawing effects; may alter target selectivity
1-(4-Ethoxyphenyl)-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]urea R1: 4-EtOPh; R2: 5-Oxo-pyrrolidin-3-yl; R3: 4-OMePh 369.40 g/mol Ethoxy group (vs. methoxy), ketone in pyrrolidine ring Higher polarity due to ketone; potential for H-bonding with targets
1-(3-Chloro-5-Methoxyphenyl)-3-(2-Hydroxymethylphenyl)urea (Patent Example) R1: 3-Cl-5-OMePh; R2: 2-HOCH2Ph 335.78 g/mol Hydroxymethyl group (polar), chloro and methoxy on same ring Enhanced solubility; potential for prodrug activation
1-(3-Bromo-5-Trifluoromethoxyphenyl)-3-(2-Hydroxymethylphenyl)urea (Patent Example) R1: 3-Br-5-CF3OPh; R2: 2-HOCH2Ph 449.19 g/mol Bromo and trifluoromethoxy groups (strong EWG), hydroxymethyl High metabolic stability; increased steric bulk may limit membrane permeability

Key Research Findings and Structural Insights

Impact of Pyrrolidine Saturation: The 3,4-dihydro-2H-pyrrol-5-yl group in the target compound introduces partial saturation, which may reduce planarity compared to fully aromatic heterocycles (e.g., pyridine or pyrimidine derivatives).

Chloro vs. In contrast, methoxy groups (e.g., in the target compound) improve solubility and moderate lipophilicity, critical for oral bioavailability .

Role of Hydroxymethyl Groups: Compounds like 1-(3-chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea exhibit higher aqueous solubility due to the hydroxymethyl group, making them suitable for intravenous formulations. However, this group may also increase susceptibility to glucuronidation, reducing in vivo half-life .

Trifluoromethoxy Substitution : The trifluoromethoxy group in patent-derived analogs (e.g., 1-(3-bromo-5-trifluoromethoxyphenyl)-3-(2-hydroxymethylphenyl)urea) enhances metabolic stability by resisting oxidative degradation, a common issue with methoxy groups .

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